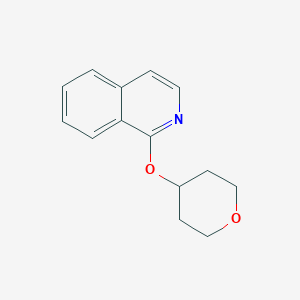

1-(Oxan-4-yloxy)isoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Oxan-4-yloxy)isoquinoline is a heterocyclic aromatic organic compound. It features an isoquinoline core, which is a benzene ring fused to a pyridine ring, with an oxan-4-yloxy substituent. This compound is part of a broader class of isoquinoline derivatives, known for their diverse biological activities and applications in various fields.

Applications De Recherche Scientifique

1-(Oxan-4-yloxy)isoquinoline and its derivatives have significant applications in various scientific fields:

Chemistry: Used as intermediates in the synthesis of complex organic molecules and as ligands in coordination chemistry.

Biology: Isoquinoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

Industry: Used in the production of dyes, agrochemicals, and as precursors for various industrial chemicals.

Mécanisme D'action

Isoquinolines are a class of organic compounds, which are nitrogenous secondary metabolites heterocyclic derivatives of amino acids . They are found in many plants, food, and even in the mammalian brain . The chemical structures of isoquinolines are similar to the well-known exogenous neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) .

Target of Action

For instance, some isoquinoline sulfonamides have been reported as allosteric inhibitors of DNA gyrase, an essential bacterial topoisomerase .

Mode of Action

Isoquinoline derivatives such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1bntiq) and 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) have been shown to exhibit neurotoxic activity to the dopamine neurons .

Pharmacokinetics

Isoquinoline derivatives are known to easily cross the blood-brain barrier (bbb) and migrate into the brain, producing behavioral and biochemical effects in monoamine systems .

Result of Action

Isoquinoline derivatives have been shown to lead to cell death via apoptosis as a result of their action .

Action Environment

It is known that isoquinoline derivatives are widely distributed in the environment, being present in many plants and foods .

Analyse Biochimique

Cellular Effects

Isoquinolines have been found to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

Isoquinolines are known to be involved in various metabolic pathways .

Subcellular Localization

Some isoquinolines have been found to localize to specific subcellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Oxan-4-yloxy)isoquinoline can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of coal tar as a starting material. Isoquinoline can be isolated from coal tar by fractional crystallization of the acid sulfate . More rapid routes involve selective extraction and fractional crystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Oxan-4-yloxy)isoquinoline undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert isoquinoline derivatives into tetrahydroisoquinoline compounds.

Substitution: Isoquinoline can undergo electrophilic substitution reactions, such as bromination, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Alkaline potassium permanganate (KMnO₄).

Reduction: Hydrogenation using palladium on carbon (Pd/C).

Substitution: Bromine (Br₂) in nitrobenzene for bromination; nitric acid (HNO₃) in acetic acid (AcOH) for nitration.

Major Products:

Oxidation: Pyridine-3,4-dicarboxylic acid.

Reduction: Tetrahydroisoquinoline.

Substitution: 4-bromo-isoquinoline, 4-nitro-isoquinoline.

Comparaison Avec Des Composés Similaires

Tetrahydroisoquinoline: A reduced form of isoquinoline, often used in the synthesis of alkaloids and pharmaceuticals.

Uniqueness: 1-(Oxan-4-yloxy)isoquinoline is unique due to its specific substituent, which imparts distinct chemical and biological properties. The oxan-4-yloxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and other applications .

Activité Biologique

1-(Oxan-4-yloxy)isoquinoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an isoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The oxan-4-yloxy group enhances its solubility and reactivity, making it an interesting candidate for various biological studies. The compound's CAS number is 2175979-47-0, and it is categorized as an aromatic organic compound.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antibacterial properties against various strains of bacteria. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

- Antioxidant Properties : The presence of the isoquinoline structure is known to contribute to antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells .

- Cholinesterase Inhibition : Preliminary research suggests that this compound may inhibit cholinesterase enzymes, potentially leading to therapeutic effects in neurodegenerative diseases such as Alzheimer's .

Antibacterial Activity

A study investigating the antibacterial effects of this compound demonstrated its efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead for developing new antibacterial agents.

Neuroprotective Effects

In vivo studies have assessed the neuroprotective effects of this compound in rodent models. The compound was administered at varying doses, revealing that it significantly improved memory function and reduced markers of oxidative stress in the brain:

| Dose (mg/kg) | Memory Improvement (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| 10 | 25 | 30 |

| 20 | 45 | 50 |

| 40 | 60 | 70 |

These findings indicate potential applications in treating cognitive disorders .

Propriétés

IUPAC Name |

1-(oxan-4-yloxy)isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-4-13-11(3-1)5-8-15-14(13)17-12-6-9-16-10-7-12/h1-5,8,12H,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYBZZWDWZSYBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.